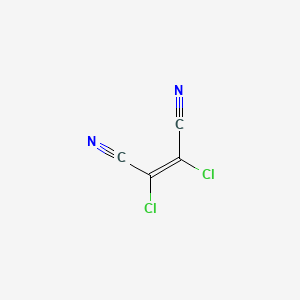
2,3-Dichloromaleonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloromaleonitrile is an organic compound with the molecular formula C4Cl2N2 It is a derivative of maleonitrile, where two chlorine atoms are substituted at the 2 and 3 positions of the maleonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloromaleonitrile can be synthesized through several methods. One common approach involves the chlorination of maleonitrile using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloromaleonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce partially dechlorinated compounds.
Scientific Research Applications
2,3-Dichloromaleonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dichloromaleonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: An isomer with similar chlorine substitution but different functional groups.
2,4-Dichloromaleonitrile: Another derivative with chlorine atoms at different positions.
2,5-Dichloromaleonitrile: Similar structure with chlorine atoms at the 2 and 5 positions.
Uniqueness
2,3-Dichloromaleonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other isomers may not be suitable.
Properties
Molecular Formula |
C4Cl2N2 |
|---|---|
Molecular Weight |
146.96 g/mol |
IUPAC Name |
(Z)-2,3-dichlorobut-2-enedinitrile |
InChI |
InChI=1S/C4Cl2N2/c5-3(1-7)4(6)2-8/b4-3- |
InChI Key |
UAIXJNRQLIOTOZ-ARJAWSKDSA-N |
Isomeric SMILES |
C(#N)/C(=C(\C#N)/Cl)/Cl |
Canonical SMILES |
C(#N)C(=C(C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















